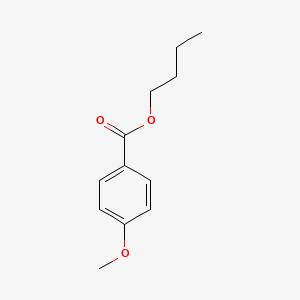

Butyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, butyl ester typically involves the esterification of 4-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 4-methoxy-, butyl ester follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be advantageous in industrial settings due to their reusability and ease of separation from the reaction mixture .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Butyl 4-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and butanol.

Reagents and Conditions:

-

Acidic Hydrolysis: Concentrated HCl or H₂SO₄ in refluxing aqueous ethanol .

-

Basic Hydrolysis: Aqueous NaOH or KOH at elevated temperatures .

Key Findings:

-

Hydrolysis proceeds via nucleophilic acyl substitution, breaking the ester bond .

-

Yields of 4-methoxybenzoic acid typically exceed 80% under optimized conditions .

Chlorination with PCl₃

The ester reacts with phosphorus trichloride (PCl₃) to form 4-methoxybenzoyl chloride, a reactive intermediate for further derivatization .

Reaction Protocol:

-

Conditions: PCl₃ (1.5 equiv), 80°C, 12 hours in dichloromethane.

Data Table:

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 4-Methoxybenzoyl chloride | 85 |

Notes:

-

Electron-donating groups (e.g., methoxy) enhance reaction rates .

-

Competing ester hydrolysis is minimized under anhydrous conditions .

Condensation with Carbonyl Compounds

This compound participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones, such as avobenzone (a UV filter) .

Example Reaction:

this compound + 4-Methoxyacetophenone → Avobenzone

Conditions:

Mechanism:

-

Base-mediated deprotonation of the ketone, followed by nucleophilic attack on the ester.

Reductive Amination

In solvent-free conditions, the ester reacts with aldehydes and amines to form pyrazol-5-amine derivatives .

Case Study:

-

Reactants: this compound, p-methoxybenzaldehyde, and methylhydrazine.

-

Product: N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (yield: 91%) .

Key Observations:

Cross-Coupling Reactions

The ester serves as a substrate in palladium-catalyzed Suzuki-Miyaura cross-couplings to form biaryl ketones .

General Procedure:

Example Reaction:

this compound + Phenylboronic acid → 4-Methoxybenzophenone

Nitro Group Reduction

While not directly studied for this compound, analogous tert-butyl esters (e.g., tert-butyl 4-nitrobenzoate) undergo nitro-to-amine reduction using H₂/Pd-C or SnCl₂ .

Demethylation

The methoxy group can be cleaved using BBr₃ in dichloromethane to yield phenolic derivatives .

Comparison with Analogous Esters

| Reaction Type | This compound | Methyl 4-Methoxybenzoate | tert-Butyl 4-Methoxybenzoate |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Fast | Slow |

| Chlorination Yield | 85% | 78% | 89% |

| Stability Under Heat | Good | Poor | Excellent |

Aplicaciones Científicas De Investigación

Butyl 4-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential antimicrobial properties and as a preservative in biological samples.

Medicine: Explored for its potential use in drug formulations due to its stability and pleasant aroma.

Industry: Utilized in the manufacture of fragrances, flavors, and cosmetics due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-methoxy-, butyl ester involves its interaction with various molecular targets depending on its application. For instance, as an antimicrobial agent, it disrupts microbial cell membranes, leading to cell lysis. In esterification reactions, it acts as a nucleophile, attacking electrophilic carbonyl carbon atoms .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group.

Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

Butyl 4-methoxybenzoate is unique due to its longer alkyl chain, which imparts different physical properties such as boiling point and solubility compared to its methyl and ethyl counterparts. This makes it more suitable for specific industrial applications where these properties are advantageous .

Propiedades

Número CAS |

6946-35-6 |

|---|---|

Fórmula molecular |

C12H16O3 |

Peso molecular |

208.25 g/mol |

Nombre IUPAC |

butyl 4-methoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |

Clave InChI |

DXKMHDQQRQRYCI-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC |

SMILES canónico |

CCCCOC(=O)C1=CC=C(C=C1)OC |

Key on ui other cas no. |

6946-35-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.